molecular formula C15H17NO B14176310 3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one CAS No. 909867-73-8

3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one

Katalognummer: B14176310
CAS-Nummer: 909867-73-8
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: BLLDRRYCJUMXMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one is an organic compound that belongs to the class of pyridones This compound is characterized by a pyridinone ring substituted with a 2,6-dimethylphenylmethyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one typically involves the reaction of 2,6-dimethylbenzyl chloride with 2-methyl-4-pyridone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinones with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dimethylphenylpyridinone: Similar structure but lacks the methyl group on the pyridinone ring.

    2-Methyl-4-pyridone: Lacks the 2,6-dimethylphenylmethyl group.

    2,6-Dimethylbenzyl chloride: Precursor used in the synthesis of the compound.

Uniqueness

3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one is unique due to the presence of both the 2,6-dimethylphenylmethyl group and the methyl group on the pyridinone ring. This unique combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

909867-73-8

Molekularformel

C15H17NO

Molekulargewicht

227.30 g/mol

IUPAC-Name

3-[(2,6-dimethylphenyl)methyl]-2-methyl-1H-pyridin-4-one

InChI

InChI=1S/C15H17NO/c1-10-5-4-6-11(2)13(10)9-14-12(3)16-8-7-15(14)17/h4-8H,9H2,1-3H3,(H,16,17)

InChI-Schlüssel

BLLDRRYCJUMXMV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)CC2=C(NC=CC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.